9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-
CAS No.: 506443-27-2
Cat. No.: VC17611271
Molecular Formula: C28H20O2S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 506443-27-2 |
|---|---|
| Molecular Formula | C28H20O2S2 |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | 1,5-bis(benzylsulfanyl)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C28H20O2S2/c29-27-22-14-8-16-24(32-18-20-11-5-2-6-12-20)26(22)28(30)21-13-7-15-23(25(21)27)31-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |
| Standard InChI Key | COPUZQNXIHMMEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The anthracene-9,10-dione framework consists of three fused benzene rings with ketone groups at positions 9 and 10. The 1- and 5-positions are substituted with benzylthio (-S-CH₂-C₆H₅) groups, introducing steric bulk and electron-rich sulfur atoms. This modification alters the compound’s electronic profile compared to unsubstituted anthraquinones.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₀O₂S₂ |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | 1,5-bis(benzylsulfanyl)anthracene-9,10-dione |
| Topological Polar Surface Area | 86.7 Ų (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors and moderate polarity suggest limited aqueous solubility, typical of anthraquinone derivatives.
Synthetic Pathways
Nucleophilic Substitution Strategies
The synthesis of 1,5-bis[(phenylmethyl)thio]anthracene-9,10-dione typically involves reacting a dichloroanthracene-9,10-dione precursor with thiolate nucleophiles. For example:
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Precursor Preparation: 1,4-Dimethoxy-5,8-dichloroanthracene-9,10-dione is treated with benzylthiols under basic conditions.
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Thiolate Displacement: The chlorine atoms at positions 1 and 5 undergo nucleophilic substitution with benzylthiolate ions (C₆H₅CH₂S⁻) .
This method parallels the synthesis of related 5,8-dichloroanthracene-9,10-dione derivatives described in Furlong’s work, where thiophenol and potassium thiocyanate were used to introduce sulfur functionalities .
Optimization Challenges
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Steric Hindrance: Bulky benzyl groups may slow reaction kinetics, requiring elevated temperatures or prolonged reaction times.
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Regioselectivity: Competing substitutions at other positions (e.g., 4 or 8) necessitate careful control of stoichiometry and solvent polarity .
Electronic and Spectroscopic Characteristics
Redox Behavior
Anthracene-9,10-diones exhibit reversible two-electron redox cycles. The benzylthio substituents donate electron density via resonance, raising the highest occupied molecular orbital (HOMO) energy. Computational studies using semi-empirical AM1 methods on analogous compounds predict ionization potentials of 7.7–7.9 eV, a range associated with DNA-intercalating anticancer agents .
UV-Vis Absorption
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Primary Band: 250–280 nm (π→π* transitions in the anthraquinone core).
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Secondary Band: 320–400 nm (n→π* transitions involving sulfur lone pairs).
Biological Activity and Mechanistic Insights
Antimicrobial Effects
Thioether-containing anthraquinones demonstrate moderate activity against Gram-positive bacteria, likely due to membrane disruption via hydrophobic interactions. The benzyl groups in this compound may enhance lipophilicity, improving penetration through microbial cell walls.
Computational Modeling and Structure-Activity Relationships
Molecular Orbital Analysis
AMI semi-empirical calculations on analogous compounds reveal:
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Bond Lengths: C-S bond lengths of ~1.81 Å, consistent with single-bond character.
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Dihedral Angles: Benzyl groups adopt a near-orthogonal orientation relative to the anthraquinone plane, minimizing steric clash .
Pharmacophore Mapping
Critical features for biological activity in anthracene-9,10-diones include:
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Electron-Deficient Core: Stabilizes charge-transfer complexes with DNA.
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Peripheral Substituents: Modulate solubility and target selectivity.
The benzylthio groups in this compound may serve as hydrophobic anchors in protein binding pockets .
Industrial and Materials Science Applications
Dye and Pigment Synthesis
Anthraquinones are foundational structures for vat dyes. The thioether groups in this derivative could enable novel chromophores with shifted absorption maxima, useful in photodynamic therapy or organic semiconductors.
Charge-Transport Materials
The extended π-system and sulfur heteroatoms make this compound a candidate for:
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Organic Field-Effect Transistors (OFETs): High electron mobility due to anthraquinone’s electron-deficient nature.
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Non-Linear Optical (NLO) Materials: Enhanced hyperpolarizability from asymmetric electron distribution.
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